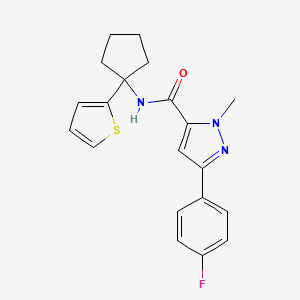

3-(4-fluorophenyl)-1-methyl-N-(1-(thiophen-2-yl)cyclopentyl)-1H-pyrazole-5-carboxamide

Description

This compound features a pyrazole core substituted at position 3 with a 4-fluorophenyl group, a methyl group at position 1, and a carboxamide moiety at position 5. The carboxamide is linked to a cyclopentyl group bearing a thiophen-2-yl substituent.

Properties

IUPAC Name |

5-(4-fluorophenyl)-2-methyl-N-(1-thiophen-2-ylcyclopentyl)pyrazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20FN3OS/c1-24-17(13-16(23-24)14-6-8-15(21)9-7-14)19(25)22-20(10-2-3-11-20)18-5-4-12-26-18/h4-9,12-13H,2-3,10-11H2,1H3,(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKUPYEYLMWFTIX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)C2=CC=C(C=C2)F)C(=O)NC3(CCCC3)C4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20FN3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-(4-Fluorophenyl)-1-methyl-N-(1-(thiophen-2-yl)cyclopentyl)-1H-pyrazole-5-carboxamide is a pyrazole derivative that has garnered attention for its potential therapeutic applications. This compound belongs to a class of molecules known for diverse biological activities, including anti-inflammatory, analgesic, and anticancer properties. This article reviews the biological activity of this compound, supported by relevant research findings and case studies.

The biological activity of this compound is largely attributed to its ability to inhibit specific enzymes and pathways involved in disease processes. Notably, it has been identified as an inhibitor of the AKT signaling pathway, which plays a crucial role in cell proliferation and survival. Inhibition of AKT has implications for cancer treatment, as it can lead to reduced tumor growth and increased apoptosis in cancer cells .

1. Anti-Cancer Activity

Research indicates that pyrazole derivatives, including the compound , exhibit significant anti-cancer properties. For instance, studies have shown that compounds with similar structures can inhibit tumor necrosis factor (TNF-α) and interleukin-6 (IL-6), which are critical mediators in cancer progression. In vitro studies demonstrated that certain pyrazole derivatives reduced TNF-α levels by 61–85% at concentrations around 10 µM .

2. Anti-Inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. In a study involving carrageenan-induced edema in rats, several pyrazole derivatives demonstrated substantial reductions in inflammation comparable to standard anti-inflammatory drugs like ibuprofen . The mechanism likely involves the inhibition of cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory response.

3. Analgesic Properties

In addition to anti-inflammatory effects, the compound exhibits analgesic activity. Animal models have shown that it can effectively reduce pain responses, suggesting potential use in pain management therapies .

Case Studies and Research Findings

Comparison with Similar Compounds

Thiophene-Containing Pyrazole Derivatives

1-[(4-Fluorophenyl)methyl]-N-[1-(furan-2-yl)propan-2-yl]-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide (C796-1153)

BI95012 (3-(4-Fluorophenyl)-1-methyl-N-({pyrazolo[1,5-a]pyridin-3-yl}methyl)-1H-pyrazole-5-carboxamide)

Pharmacological and Receptor Binding Profiles

While direct data for the target compound are unavailable, insights can be drawn from analogs:

- CB1/CB2 Receptor Affinity: SCRAs like AB-CHFUPYCA exhibit nanomolar binding affinities (e.g., [³H]CP 55,940: Kᵢ ~3–4 nM). Structural variations (e.g., thiophene vs. cyclohexylmethyl) may alter receptor selectivity .

- Functional Activity : Pyrazole-carboxamides typically inhibit cAMP accumulation via Gᵢ/o coupling, a hallmark of CB1/CB2 activation .

Data Tables

Table 1. Structural Comparison of Pyrazole-Carboxamide Derivatives

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.